3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a pyrazinone core, and a chloromethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Scientific Research Applications
3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Future Directions
The compound and its derivatives could potentially be further studied for their anticancer properties . They could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Mechanism of Action
Target of Action
It is known that similar compounds with a 1,3-benzodioxol-5-yl structure have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to the inhibition of cancer cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the benzodioxole moiety and the pyrazinone core. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-benzodioxol-5-yl)-3-[(3R,9S,10S)-12-[(2R)-1-hydroxypropan-2-yl]-3,10-dimethyl-9-[[methyl(propyl)amino]methyl]-13-oxo-2,8-dioxa-12-azabicyclo[12.4.0]octadeca-1(14),15,17-trien-16-yl]urea
- 1-(1,3-benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide
Uniqueness
What sets 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one apart from these similar compounds is its unique combination of functional groups and structural features.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-15-5-3-13(9-14(15)20)23-7-6-21-18(19(23)24)22-10-12-2-4-16-17(8-12)27-11-26-16/h2-9H,10-11H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLORLHFIEDELMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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